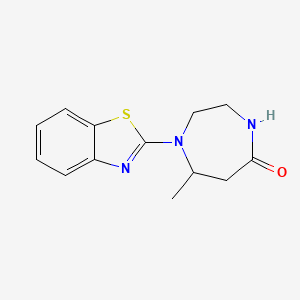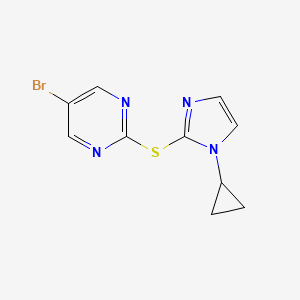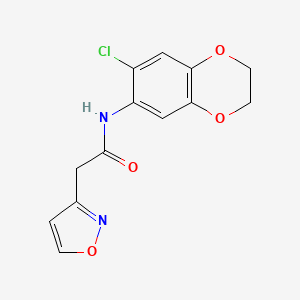
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate, also known as CPDC, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that belongs to the class of pyranocarboxylates. CPDC is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In particular, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. By inhibiting MMP activity, this compound may have potential therapeutic applications in diseases where MMP activity is dysregulated, such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of MMPs, as well as other enzymes and proteins. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of using (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities with high yields and can be stored for extended periods without degradation. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, and caution should be taken when working with this compound.
将来の方向性
There are several potential future directions for research on (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of interest is the use of this compound as a drug delivery agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成法
The synthesis of (2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation to form the intermediate product, which is then cyclized using a Lewis acid catalyst to yield the final product, this compound. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate has been used in several scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, this compound has been used as a tool to study enzyme inhibition and protein-ligand interactions. In pharmacology, this compound has been studied for its potential as a drug delivery agent.
特性
IUPAC Name |
(2-chlorophenyl) 3,4-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c13-10-5-1-2-6-11(10)16-12(14)9-4-3-7-15-8-9/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIHGQFPBRZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)


![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)

![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)